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Acetic acid;trifluoroborane

Friedel–Crafts cyclisation Cationic polymerisation High‑performance thermoplastic

Acetic acid;trifluoroborane (CAS 7578-36-1), commercially supplied as the liquid diacetic acid complex BF₃·2CH₃COOH, is a coordination Lewis acid formed by the direct association of boron trifluoride with two equivalents of acetic acid. It belongs to the class of BF₃–carboxylic acid adducts, which are widely employed as catalysts for Friedel‑Crafts alkylation/acylation, esterification, Fries rearrangement, and cationic polymerisation.

Molecular Formula C4H8BF3O4
Molecular Weight 187.91 g/mol
CAS No. 7578-36-1
Cat. No. B1338400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;trifluoroborane
CAS7578-36-1
Molecular FormulaC4H8BF3O4
Molecular Weight187.91 g/mol
Structural Identifiers
SMILESB(F)(F)F.CC(=O)O.CC(=O)O
InChIInChI=1S/2C2H4O2.BF3/c2*1-2(3)4;2-1(3)4/h2*1H3,(H,3,4);
InChIKeyCOTMJGCQSLZICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid–Trifluoroborane (BF₃·2AcOH) at 7578-36-1: Core Identity and Supply-Chain Classification


Acetic acid;trifluoroborane (CAS 7578-36-1), commercially supplied as the liquid diacetic acid complex BF₃·2CH₃COOH, is a coordination Lewis acid formed by the direct association of boron trifluoride with two equivalents of acetic acid. It belongs to the class of BF₃–carboxylic acid adducts, which are widely employed as catalysts for Friedel‑Crafts alkylation/acylation, esterification, Fries rearrangement, and cationic polymerisation [1]. Technical‑grade material typically contains 33–40 % BF₃ by weight (density 1.353 g mL⁻¹ at 20 °C, boiling range 143–146 °C) and is classified as Acute Tox. 4, Skin Corr. 1B under CLP criteria; it is moisture‑sensitive and must be stored under dry inert atmosphere .

Why a Generic BF₃ Complex Cannot Simply Replace Acetic Acid–Trifluoroborane in Synthesis and Industrial Processes


Different BF₃ adducts exhibit markedly different Lewis acidity, steric profiles, and physical properties that directly dictate catalyst activity, selectivity, and process operability. Simply swapping BF₃·2AcOH for the more common BF₃·OEt₂ (etherate) or BF₃·MeOH can alter reaction rates, product distributions, and work‑up requirements because the donor ligand tunes the electrophilicity of the boron centre and the stability of the complex towards moisture and temperature [1][2]. Furthermore, the relatively low volatility and high density of the acetic acid complex simplify liquid‑phase metering and reduce fume generation compared with diethyl etherate, making it the preferred form for kilogram‑scale batch and continuous‑flow operations where reproducible dosing and containment of corrosive vapours are critical [1][3]. The quantitative differences documented below demonstrate that choice of the BF₃ ligand is not a trivial formulation detail but a determinant of reaction outcome and process safety.

Quantitative Comparator Evidence for Acetic Acid–Trifluoroborane: Why BF₃·2AcOH Is Selected Over Closely Related Lewis Acids


Head‑to‑Head Catalyst Screening in Intramolecular Friedel–Crafts Cyclisation: BF₃·2AcOH Ranks Among the Two Most Efficient Systems

In a systematic study of Brønsted and Lewis acid catalysts for the intramolecular Friedel–Crafts alkylation of styrene–diene copolymers, only CF₃SO₃H and the combination BF₃·2AcOH/benzyl chloride gave efficient cyclisation with high reactivity and product selectivity; other catalysts such as TiCl₄, SnCl₄, ZnCl₂, and H₂SO₄ were significantly less effective or gave extensive side reactions [1]. The BF₃·2AcOH/benzyl chloride system enabled formation of tetrahydronaphthyl bicyclic main‑chain structures that raised the glass‑transition temperature to ≥130 °C, matching the performance of superacid CF₃SO₃H [1].

Friedel–Crafts cyclisation Cationic polymerisation High‑performance thermoplastic

BF₃·AcOH‑Catalysed 1‑Decene Oligomerisation Achieves >99% Monomer Conversion and >95% PAO Yield Under Mild Conditions

Using BF₃/acetic acid complex as catalyst, 1‑decene was oligomerised to low‑viscosity poly‑alpha‑olefin (PAO) base oil at 30 °C and 0.2 MPa CO pressure. The optimised process delivered >99.4 % monomer conversion and >95.7 % yield of the desired PAO fraction, with a product kinematic viscosity of 4.33 mm² s⁻¹ at 100 °C and a viscosity index of 134 [1]. The catalyst could be recycled, and addition of a small portion of fresh complex restored full activity, demonstrating sustained productivity that is atypical for simple BF₃ gas or BF₃·OEt₂ systems, which usually require continuous catalyst feed [1].

Poly‑alpha‑olefin (PAO) Lubricant base oil Oligomerisation catalysis

Computationally Established Stability Ranking of BF₃–Ligand Complexes: Why the Acetic Acid Adduct Occupies a Unique Middle Ground

Ab initio (MP2) and DFT (PBE, B3LYP) calculations with the 6‑311++G(3df,2pd) basis set on 1:1 BF₃ complexes with methanol, acetic acid, dimethyl ether, diethyl ether, and ethylene oxide revealed the following DFT enthalpy stability order: (AcA)₂ > AcA:BF₃ > DEE:BF₃ > DME:BF₃ > Met:BF₃ > EOX:BF₃ > (Met)₂ [1]. The AcA:BF₃ complex is significantly less stable than the acetic acid dimer itself, explaining the unique equilibrium behaviour where acetic acid prefers self‑association over BF₃ binding—unlike methanol, which favours BF₃ complexation over dimerisation [1]. This thermochemical profile means the acetic acid complex releases BF₃ more readily than the etherates, providing a higher effective Lewis acidity in solution while remaining far easier to handle than free BF₃ gas.

Lewis acidity tuning DFT thermochemistry Epoxide ring‑opening

Lower Volatility and Higher Density of BF₃·2AcOH Relative to BF₃·OEt₂: Operational Handling and Metering Advantages

The liquid diacetic acid complex (BF₃·2AcOH) exhibits a boiling point of 143–146 °C, density of 1.353 g mL⁻¹ (25 °C), and flash point of 83 °C, whereas the widely used diethyl etherate (BF₃·OEt₂) boils at 126 °C, has a density of only 1.15 g mL⁻¹, and flashes at ~47 °C [1]. The 17–20 °C higher boiling point reduces vapour pressure at ambient temperature, thereby diminishing the rate of corrosive fume generation during transfers; the 18 % greater density facilitates gravimetric or volumetric metering with greater precision, particularly in automated continuous‑flow reactors [1].

Process safety Catalyst dosing Physicochemical property comparison

Improved Selectivity Over Sulfuric Acid and Aluminium Chloride in Alkylation and Fries Rearrangement Reactions

Industrial‑scale comparisons note that BF₃ acetic acid complex is markedly more selective than traditional sulfuric acid or aluminium chloride catalytic systems in electrophilic aromatic alkylation, effectively suppressing side reactions such as skeletal rearrangement and over‑alkylation [1]. In the specific case of the Fries rearrangement used in the total synthesis of the natural pigment furanaphin, the BF₃·2AcOH complex promoted the key rearrangement step efficiently even on substrates bearing electron‑withdrawing substituents, a transformation where many other Lewis acids fail or give low yields . While these selectivity advantages are documented qualitatively in multiple reports, they constitute a consistent class‑level inference that the acetic acid complex provides a cleaner reaction profile than conventional strong acids.

Alkylation selectivity Fries rearrangement Side‑reaction suppression

Carbonylation Activity and Long‑Term Stability of BF₃–Carboxylic Acid Complexes Outperform BF₃·H₂O and BF₃·H₃PO₄

Comparative carbonylation studies of ethylene, propylene, and n‑butylenes at 80–100 °C and 100–200 atm CO pressure showed that the BF₃·2CH₃COOH complex and its propionic acid analogue are highly active and stable catalysts that can be reused repeatedly without loss of initial activity, in contrast to BF₃·H₂O and BF₃·H₃PO₄ systems which deactivate more rapidly under the same conditions [1]. The BF₃·CH₃COOH‑based catalysts gave near‑quantitative yields of isobutyric or α‑methylbutyric acid from propylene and n‑butylene mixtures at 95–105 °C and 200 atm [1].

Carbonylation catalysis Olefin carbonylation Catalyst lifetime

Where Acetic Acid–Trifluoroborane Delivers Its Strongest Differentiation: Application Scenarios Backed by Quantitative Evidence


Synthesis of High‑Tg Cyclised Thermoplastics via Intramolecular Friedel–Crafts Alkylation

When producing cyclised styrene–diene copolymers with Tg ≥130 °C for high‑performance engineering plastics, BF₃·2AcOH/benzyl chloride is one of only two catalyst systems (alongside CF₃SO₃H) that achieve efficient cyclisation while avoiding extensive side reactions that plague other Lewis acids [1]. Procurement of the acetic acid complex instead of triflic acid provides equivalent catalytic performance with lower corrosivity and easier large‑scale handling.

Industrial Production of Low‑Viscosity PAO Lubricant Base Stocks

For 1‑decene oligomerisation to PAO base oil, the BF₃/acetic acid complex delivers >99.4 % monomer conversion and >95.7 % product yield under mild conditions (30 °C, 0.2 MPa), with demonstrated catalyst recyclability that reduces fresh catalyst demand over successive batches [1]. This scenario highlights the complex as a directly cost‑competitive alternative to BF₃·OEt₂ or supported BF₃ systems that often give lower batch yields and lack equivalent recycle data.

Fries Rearrangement of Electron‑Deficient Aromatic Substrates in Natural Product Total Synthesis

The BF₃·2AcOH complex has been specifically validated as the key catalyst for the Fries rearrangement step in the total synthesis of furanaphin, where it effectively mediates the reaction even on substrates bearing electron‑withdrawing groups [1]. For medicinal chemistry and process chemistry groups pursuing complex polyketide natural products, this documented substrate scope advantage justifies selection over other BF₃ complexes or protic acids that fail to promote the rearrangement on deactivated aromatics.

Recyclable Olefin Carbonylation for Carboxylic Acid Manufacture

In the carbonylation of propylene and n‑butylenes to isobutyric and α‑methylbutyric acids, the BF₃·CH₃COOH complex exhibits sustained activity over multiple reuse cycles, whereas BF₃·H₂O and BF₃·H₃PO₄ deactivate rapidly under identical conditions [1]. This recyclability advantage makes the acetic acid complex the catalyst of choice for cost‑sensitive batch carbonylation processes where catalyst lifetime directly governs the overall economics.

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